Colestilan - 95522-45-5

Colestilan

Catalog Number: EVT-1173584
CAS Number: 95522-45-5
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Colestilan is a non-absorbable, non-calcium-based anion exchange resin classified as a bile acid sequestrant (BAS) [, , , , ]. Its primary role in scientific research involves investigating its effects on hyperphosphatemia, dyslipidemia, and other metabolic parameters, particularly in the context of chronic kidney disease (CKD) [, , , , , , , , , ].

Cholestyramine

  • Compound Description: Cholestyramine is a first-generation bile acid sequestrant (BAS) used to lower cholesterol levels in the blood []. It is a non-absorbable anion-exchange resin [].
  • Relevance: Like Colestilan, Cholestyramine is a BAS that effectively lowers cholesterol []. They share a similar mechanism of action by binding bile acids in the intestine, preventing their reabsorption and promoting their excretion [].
  • Compound Description: Colesevelam is a second-generation BAS prescribed to lower cholesterol levels and improve glycemic control in type 2 diabetes [, ].
  • Relevance: Colesevelam shares a similar mechanism of action with Colestilan, both acting as BASs [, ]. They both bind bile acids in the intestine, leading to their excretion and impacting cholesterol and glucose metabolism [, ].

Colestipol

  • Compound Description: Colestipol is a first-generation BAS used to treat high cholesterol []. It is a non-absorbable, insoluble resin that binds bile acids in the intestine [].
  • Relevance: Colestipol and Colestilan belong to the same class of drugs, the BASs, and share a common mechanism for lowering cholesterol [].

Sevelamer Hydrochloride & Sevelamer Carbonate

  • Compound Description: Sevelamer, available as both hydrochloride and carbonate salts, is a non-absorbable phosphate binder primarily used to manage hyperphosphatemia in patients with chronic kidney disease [, , , , , , ].

Simvastatin

  • Compound Description: Simvastatin is a statin drug used to lower cholesterol levels in the blood [].
  • Relevance: While structurally different from Colestilan, Simvastatin serves as a comparator in clinical trials evaluating the lipid-lowering efficacy of Colestilan []. Studies show both can effectively reduce LDL-C levels, though their mechanisms of action differ [].

Ezetimibe

  • Compound Description: Ezetimibe is a medication that lowers blood cholesterol levels by selectively inhibiting the intestinal absorption of cholesterol [].
  • Relevance: While structurally different from Colestilan, Ezetimibe offers another approach to cholesterol management and is sometimes used in conjunction with Colestilan to achieve greater LDL-C reduction [].

Ursodeoxycholic Acid

  • Compound Description: Ursodeoxycholic acid is a naturally occurring bile acid used to treat liver diseases, such as primary biliary cholangitis [].
  • Relevance: Ursodeoxycholic acid is studied in combination with Colestilan to assess their combined effects on serum bile acids and pruritus in certain conditions [].
Source and Classification

Colestilan is derived from a polymeric structure designed to sequester bile acids and phosphates. Its molecular formula is C7H11ClN2OC_7H_{11}ClN_2O, and it has a CAS Registry Number of 95522-45-5. The compound was first approved for clinical use in Japan on March 12, 1999, and has since been the subject of various studies evaluating its efficacy and safety in managing phosphorus levels in patients with chronic kidney disease .

Synthesis Analysis

The synthesis of colestilan involves several methods, primarily focusing on polymerization techniques that create its functional structure. One common approach is through controlled radical polymerization methods, which allow for precise control over the molecular weight and distribution of the polymer chains.

Synthesis Techniques

  1. Conventional Polymerization: This method typically involves the use of vinyl monomers that can undergo radical polymerization to form a cross-linked network capable of ion exchange.
  2. Living Radical Polymerization: This technique offers better control over polymer architecture and functionality, enabling the design of specific binding sites for phosphates.
  3. Cross-Linking Agents: The introduction of cross-linking agents during polymerization enhances the structural integrity and binding capacity of colestilan.

These synthesis methods are essential for optimizing the performance characteristics of colestilan as a phosphate binder .

Molecular Structure Analysis

Colestilan's molecular structure consists of a polymer backbone with functional groups that facilitate its interaction with phosphates. The key features include:

  • Polymeric Backbone: Provides structural stability and increases the surface area for binding.
  • Functional Groups: Amine groups are critical for ionic interactions with phosphate ions.

The molecular structure allows colestilan to effectively sequester phosphates due to its high affinity for these ions, which is enhanced by its hydrophilic nature .

Chemical Reactions Analysis

Colestilan participates in several chemical reactions, primarily involving ionic exchange processes. The key reactions include:

  1. Phosphate Binding: Colestilan exchanges chloride ions for phosphate ions in the gastrointestinal tract, effectively reducing serum phosphorus levels.
  2. Stability Under Physiological Conditions: The compound remains stable in the acidic environment of the stomach but releases bound phosphates in the intestines.

These reactions are crucial for understanding how colestilan functions as a therapeutic agent .

Mechanism of Action

The mechanism of action of colestilan involves several steps:

  1. Binding to Phosphate Ions: Colestilan binds to dietary phosphates in the gut through ionic interactions.
  2. Prevention of Absorption: By sequestering phosphates, colestilan prevents their absorption into the bloodstream, thereby lowering serum phosphate levels.
  3. Impact on Lipid Metabolism: Studies have indicated that colestilan may also influence lipid metabolism by affecting cholesterol synthesis and bile acid production in the liver .

This mechanism highlights colestilan's dual role as a phosphate binder and its potential effects on lipid profiles.

Physical and Chemical Properties Analysis

Colestilan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Colestilan is insoluble in water, which is essential for its function as an oral phosphate binder.
  • Stability: The compound remains stable under physiological pH conditions but can release bound ions when exposed to specific environments within the gastrointestinal tract.

These properties contribute to its effectiveness as a therapeutic agent in managing hyperphosphatemia .

Applications

Colestilan's primary application lies in its use as a phosphate binder in patients with chronic kidney disease. Its effectiveness has been demonstrated in various clinical studies, where it has shown comparable efficacy to other phosphate binders like sevelamer.

Clinical Applications

  1. Management of Hyperphosphatemia: Colestilan effectively lowers serum phosphorus levels in dialysis patients.
  2. Lipid Management: Emerging research suggests potential benefits in managing dyslipidemia due to its effects on lipid metabolism.
Introduction to Hyperphosphatemia and Dyslipidemia in Chronic Kidney Disease (CKD)

Pathophysiology of Mineral and Bone Disorders in Chronic Kidney Disease

Mineral and bone disorder in chronic kidney disease (CKD-MBD) stems from progressive loss of renal function, which reduces phosphate filtration and disrupts endocrine feedback loops. Key pathophysiological sequalae include:

  • Phosphate Retention: Diminished glomerular filtration rate (GFR <60 mL/min/1.73m²) directly reduces phosphate excretion. This triggers compensatory fibroblast growth factor 23 (FGF-23) elevation—up to 100-fold in end-stage renal disease—which initially promotes phosphaturia but later exacerbates vitamin D deficiency and secondary hyperparathyroidism [4].
  • Calcitriol Deficiency: FGF-23 and hyperphosphatemia suppress renal 1α-hydroxylase, reducing active vitamin D (1,25(OH)₂D₃) synthesis. This impairs intestinal calcium absorption, causing hypocalcemia and further stimulating parathyroid hormone (PTH) release [4].
  • Osteocyte Dysregulation: Sustained high PTH induces osteocyte expression of receptor activator of nuclear factor kappa-B ligand (RANKL), driving bone resorption and liberating calcium/phosphate into circulation. This creates a vicious cycle of hyperphosphatemia and bone demineralization [5].

Table 1: Key Mediators in Chronic Kidney Disease-Mineral and Bone Disorder

MediatorDirection of Change in Chronic Kidney DiseaseSystemic Impact
Fibroblast Growth Factor 23Markedly increasedEarly phosphaturia, later vitamin D suppression
Parathyroid HormoneIncreasedBone resorption, renal phosphate wasting
Active Vitamin D (Calcitriol)DecreasedReduced intestinal calcium/phosphate absorption
Serum PhosphorusIncreasedDirect tissue toxicity and calcification

These disturbances culminate in elevated serum phosphorus (>5.5 mg/dL in 70% of hemodialysis patients), which independently correlates with cardiovascular mortality risk [1] [4].

Role of Phosphate Retention in Cardiovascular Calcification

Hyperphosphatemia directly stimulates vascular calcification through osteogenic transformation of vascular smooth muscle cells and matrix nucleation processes:

  • Osteochondrogenic Differentiation: Elevated phosphate enters vascular smooth muscle cells via sodium-dependent phosphate cotransporters (Pit-1/2). This induces nuclear factor kappa-B (NF-κB) signaling and upregulates core transcription factors (e.g., Runt-related transcription factor 2 (Runx2), Muscle segment homeobox homologue (Msx2)), transforming contractile vascular smooth muscle cells into osteoblast-like cells that deposit hydroxyapatite [2] [5].
  • Matrix Vesicle Release: Vascular smooth muscle cells exposed to high phosphate undergo apoptosis or release exosomes rich in calcium/phosphate (annexin V-positive matrix vesicles). These vesicles serve as nucleation sites for microcalcifications (0.5–5 μm), which coalesce into macrocalcifications (>3 mm) [5] [9].
  • Inhibition of Calcification Suppressors: Hyperphosphatemia downregulates vascular matrix Gla protein (MGP) and fetuin-A, critical inhibitors of ectopic calcification. MGP requires vitamin K-dependent γ-carboxylation for activity; its dysfunction permits elastin degradation and calcium deposition within medial arterial layers [2] [5].

Table 2: Patterns of Cardiovascular Calcification in Chronic Kidney Disease

TypeAnatomic LocationKey TriggersClinical Consequences
Intimal CalcificationAtherosclerotic plaque intimaHyperlipidemia, inflammationPlaque rupture, myocardial infarction
Medial Arterial Calcification (Mönckeberg’s sclerosis)Tunica mediaHyperphosphatemia, diabetesArterial stiffness, left ventricular hypertrophy
Cardiac Valve CalcificationAortic/mitral valve leafletsPhosphate, mechanical stressStenosis, heart failure
Calcific Uremic ArteriolopathyCutaneous arteriolesWarfarin, calcium-phosphate imbalancesSkin necrosis, severe pain

Phosphate binders like colestilan mitigate calcification risk by reducing serum phosphorus. Colestilan’s phosphate-lowering efficacy (0.28–0.34 mmol/L reduction vs. placebo) directly attenuates vascular calcium deposition in preclinical models [1] [4].

Dyslipidemia as a Comorbidity in Chronic Kidney Disease: Mechanistic Links to Mortality

Dyslipidemia in chronic kidney disease exhibits distinct features that potentiate cardiovascular disease:

  • Qualitative Lipid Abnormalities: Impaired chylomicron clearance increases atherogenic oxidized LDL particles, which infiltrate arterial walls and drive foam cell formation. Concurrently, dysfunctional lecithin-cholesterol acyltransferase (LCAT) reduces HDL maturation, diminishing reverse cholesterol transport [1] [6].
  • Lipoprotein(a) Elevation: Retained renal metabolites increase lipoprotein(a) synthesis—an independent predictor of coronary calcification in dialysis patients. Lipoprotein(a) deposits cholesterol in plaques and inhibits fibrinolysis via homology with plasminogen [1] [7].
  • Inflammation-Lipid Axis: Uremic toxins (e.g., indoxyl sulfate) activate hepatic sterol regulatory element-binding proteins (SREBPs), increasing endogenous cholesterol synthesis while suppressing LDL receptor expression. This elevates circulating LDL-C levels despite reduced dietary intake [1].

Colestilan exerts dual benefits by binding phosphate and bile acids in the gastrointestinal tract. As a non-absorbed anion-exchange resin, it sequesters bile acids, forcing hepatic diversion of cholesterol toward bile acid resynthesis. This depletes intrahepatic cholesterol stores, upregulating LDL receptors and increasing plasma LDL-C clearance [6] [8]. Clinical trials confirm colestilan reduces LDL-C by 15.9–27.6% and total cholesterol by 12–18% in chronic kidney disease patients on dialysis, outperforming placebo (p<0.001) [1] [4].

Table 3: Effects of Colestilan on Lipid Parameters in Chronic Kidney Disease Dialysis Patients

Lipid ParameterChange from Baseline (12 Weeks)Placebo Comparison (p-value)
Low-Density Lipoprotein Cholesterol−15.9% to −27.6% (dose-dependent)<0.001
Total Cholesterol−12% to −18%<0.001
Oxidized Low-Density LipoproteinSignificant reduction (exact % not reported)<0.05
High-Density Lipoprotein CholesterolNon-significant changeNot applicable

This dual-action profile uniquely positions colestilan to address both hyperphosphatemia and dyslipidemia—two interdependent drivers of cardiovascular mortality in chronic kidney disease [1] [6].

Properties

CAS Number

95522-45-5

Product Name

Colestilan

IUPAC Name

2-(chloromethyl)oxirane;2-methyl-1H-imidazole

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

InChI

InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2

InChI Key

DEMLYXMVPJAVFU-UHFFFAOYSA-N

SMILES

CC1=NC=CN1.C1C(O1)CCl

Synonyms

2-Methyl-1H-imidazole polymer with 2-(Chloromethyl)oxirane; (Chloromethyl)oxirane polymer with 2-methyl-1H-imidazole; Cholebine; Colestilan Chloride; Colestimide; Epichlorohydrin-2-methylimidazole Copolymer; MCI 196;

Canonical SMILES

CC1=NC=CN1.C1C(O1)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.